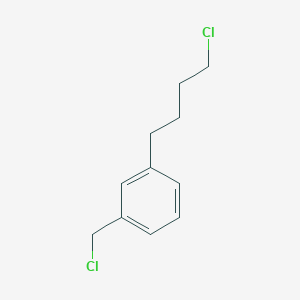

1-(4-Chlorobutyl)-3-(chloromethyl)benzene

Description

Historical Perspectives in Synthetic Chemistry Relevant to the Compound

The conceptual synthesis of a molecule like 1-(4-chlorobutyl)-3-(chloromethyl)benzene is rooted in foundational reactions of aromatic chemistry discovered in the late 19th and early 20th centuries. The primary methods for creating carbon-carbon bonds between an aromatic ring and an alkyl chain are the Friedel-Crafts reactions, first reported by Charles Friedel and James Crafts in 1877. libretexts.org These reactions, involving the treatment of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), opened the door to a vast array of substituted benzene (B151609) derivatives. libretexts.orgyoutube.com

However, the direct Friedel-Crafts alkylation to produce a butylbenzene (B1677000) derivative is complicated by carbocation rearrangements. For instance, reacting benzene with 1-chlorobutane (B31608) would likely yield a significant amount of the rearranged sec-butylbenzene (B1681704) product instead of the desired n-butylbenzene. libretexts.org To circumvent this, a common historical and contemporary strategy is to perform a Friedel-Crafts acylation followed by a reduction. chemistrysteps.comyoutube.com In this two-step process, an acyl chloride (like butanoyl chloride) is used to install an acyl group, which does not rearrange. The resulting ketone is then reduced to the corresponding alkyl chain using methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. pearson.comyoutube.com

The introduction of the chloromethyl group and the chlorination of the butyl side-chain would historically rely on radical halogenation methods. The synthesis of such a specifically disubstituted compound highlights the persistent challenge in organic chemistry of controlling regioselectivity—the placement of substituents at specific positions on the benzene ring. libretexts.org The order of reactions is critical; the directing effects of the substituents already on the ring dictate the position of incoming groups. youtube.com

Significance within Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

In modern organic chemistry, molecules that possess multiple, orthogonally reactive functional groups are highly prized as "bifunctional linkers." digitellinc.combldpharm.com this compound is a prime example of such a linker. The significant difference in reactivity between the benzylic chloride and the primary alkyl chloride allows chemists to perform selective reactions at one site while leaving the other intact for subsequent transformations.

The benzylic chloride is substantially more reactive toward nucleophilic substitution than the primary alkyl chloride on the butyl chain. quora.comquora.comyoutube.com This is because reactions at the benzylic position are stabilized through resonance with the aromatic ring, whether they proceed via an Sₙ1 (forming a stable benzylic carbocation) or an Sₙ2 (stabilizing the transition state) mechanism. sarthaks.comshaalaa.com This reactivity differential enables a synthetic strategy where a nucleophile can be selectively introduced at the benzylic position, followed by a different reaction at the less reactive chlorobutyl group. Such strategies are crucial in the synthesis of complex molecules, including pharmaceuticals and materials.

Aromatic scaffolds are central to medicinal chemistry, forming the core of countless drugs. nih.govacs.org Bifunctional molecules like this compound can be used to synthesize derivatives for drug discovery. For example, the linker could be used to connect a pharmacophore to a solubilizing group or to another bioactive moiety to create a hybrid drug. Recent research has explored the use of aromatic linkers to create bis-functional compounds with enhanced biological activity against various cancer cell lines. nih.gov The ability to precisely control the spatial arrangement of different chemical entities is a key advantage offered by such scaffolds.

Structural Features and Reactivity Propensities from a Theoretical Standpoint

From a theoretical perspective, the reactivity of this compound is governed by the electronic properties of its substituents and the inherent stability of potential reaction intermediates. The molecule contains two electrophilic carbon centers susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group and the terminal carbon of the chlorobutyl group.

The key to its synthetic utility is the pronounced difference in reactivity between these two sites.

Benzylic Halide Reactivity : The C-Cl bond of the chloromethyl group is a benzylic halide. Nucleophilic substitution at this position is exceptionally rapid compared to a typical primary alkyl halide. quora.com This enhanced reactivity is attributed to the stabilization of the transition state and any potential carbocation intermediate by the π-system of the benzene ring. youtube.comchemistry.coach In an Sₙ1 reaction, the resulting primary benzylic carbocation is stabilized by resonance, delocalizing the positive charge over the aromatic ring. sarthaks.comdoubtnut.com In an Sₙ2 reaction, the p-orbitals of the benzene ring overlap with the developing p-orbital in the transition state, lowering its energy and accelerating the reaction rate. youtube.com

Primary Alkyl Halide Reactivity : The C-Cl bond of the chlorobutyl group is a standard primary alkyl halide. It undergoes nucleophilic substitution at a much slower rate and typically requires more forcing conditions or stronger nucleophiles. quora.com It will generally react via an Sₙ2 mechanism, as the formation of a primary carbocation for an Sₙ1 pathway is highly unfavorable.

This differential allows for high selectivity. A mild nucleophile or gentle reaction conditions would favor substitution almost exclusively at the benzylic position, leaving the chlorobutyl group available for a later, more vigorous reaction, such as the formation of a Grignard reagent or a different substitution.

| Feature | Benzylic Halide (in compound) | Primary Alkyl Halide (in compound) |

| Halogen Position | Chlorine on a carbon adjacent to the benzene ring. quora.com | Chlorine on a primary carbon of a butyl chain. youtube.com |

| Hybridization of Carbon | sp³ youtube.com | sp³ |

| Reactivity in Sₙ1 Reactions | High. The carbocation intermediate is resonance-stabilized by the benzene ring. sarthaks.comshaalaa.com | Very Low. Primary carbocation is highly unstable. |

| Reactivity in Sₙ2 Reactions | High. The transition state is stabilized by overlap with the ring's π-system. khanacademy.org | Moderate. Subject to standard Sₙ2 kinetics. |

| Controlling Factor | Resonance Stabilization quora.comyoutube.com | Steric Hindrance and Nucleophile Strength |

Structure

3D Structure

Properties

CAS No. |

920283-28-9 |

|---|---|

Molecular Formula |

C11H14Cl2 |

Molecular Weight |

217.13 g/mol |

IUPAC Name |

1-(4-chlorobutyl)-3-(chloromethyl)benzene |

InChI |

InChI=1S/C11H14Cl2/c12-7-2-1-4-10-5-3-6-11(8-10)9-13/h3,5-6,8H,1-2,4,7,9H2 |

InChI Key |

CGPHCFRYRZZRMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CCl)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-(4-chlorobutyl)-3-(chloromethyl)benzene provides a logical framework for devising its synthesis. The target molecule has two distinct alkyl chloride chains attached to a benzene (B151609) ring at the meta position. This substitution pattern is a key consideration in planning the synthesis.

The primary disconnection points are the carbon-carbon bonds between the benzene ring and the two alkyl chains. This leads to benzene as the ultimate starting material and two electrophilic synthons: a 4-chlorobutyl equivalent and a chloromethyl equivalent.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 & 2: Cleavage of the bonds between the benzene ring and the alkyl chains suggests two separate Friedel-Crafts type reactions. The order of these introductions is critical due to the directing effects of the substituents.

Functional Group Interconversion: The chlorobutyl and chloromethyl groups can be envisioned as arising from other functional groups. For instance, the chlorobutyl group could be formed from a corresponding alcohol or by ring-opening of a cyclic ether. The chloromethyl group is often introduced via chloromethylation.

Considering the directing effects, an alkyl group is an ortho-, para-director. Therefore, introducing the two groups sequentially via Friedel-Crafts alkylation would likely lead to a mixture of ortho and para isomers, with the meta isomer being a minor product. To achieve the desired meta-substitution, a different strategy is required. One common approach is to introduce a meta-directing group first, perform the substitution, and then modify or replace the directing group.

For instance, a Friedel-Crafts acylation would introduce a meta-directing acyl group. Subsequent alkylation would then be directed to the meta position. Finally, the acyl group could be reduced.

Classical Approaches to Alkyl Halide Incorporation into Aromatic Systems

Classical methods for introducing alkyl halide chains onto aromatic rings primarily revolve around Friedel-Crafts reactions.

Friedel-Crafts Alkylation: This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukchemistrystudent.comlibretexts.org For the synthesis of this compound, one could theoretically use benzene and 1,4-dichlorobutane or 1-chloro-4-iodobutane. However, this approach is fraught with challenges:

Polyalkylation: The alkylated product is more reactive than the starting material, leading to multiple alkylations. chemguide.co.uk

Carbocation Rearrangements: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. khanacademy.org

Poor Regiocontrol: As mentioned, direct alkylation of benzene would not yield the desired meta-product in high yield.

Friedel-Crafts Acylation: This method involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. nih.govchemguide.co.uk This reaction is generally preferred over alkylation because:

The product, a ketone, is less reactive than the starting material, preventing polyacylation.

The acylium ion is resonance-stabilized and does not undergo rearrangement. youtube.com

For the target molecule, one could perform a Friedel-Crafts acylation with a suitable acyl chloride, followed by reduction of the carbonyl group to an alkyl chain.

Chloromethylation: The chloromethyl group can be introduced onto an aromatic ring using a mixture of formaldehyde, hydrochloric acid, and a Lewis acid catalyst like zinc chloride. This is a direct method for incorporating the -CH₂Cl group. However, this reaction often has safety concerns due to the formation of the potent carcinogen bis(chloromethyl)ether.

Modern Catalytic Strategies for Chlorination and Alkylation Reactions

Modern synthetic chemistry has focused on developing more efficient and selective catalytic systems for chlorination and alkylation reactions.

Catalytic Chlorination: While direct chlorination of the alkyl side chains is a possibility, it often lacks selectivity. Modern approaches for aromatic chlorination utilize various catalysts to improve efficiency and control. jove.com Lewis acids like iron(III) chloride are commonly used to catalyze the electrophilic chlorination of benzene. jove.com For the side chains, radical chlorination can be initiated by UV light, but this method is notoriously unselective. More controlled methods might involve the conversion of a corresponding alcohol to a chloride using reagents like thionyl chloride or phosphorus trichloride.

Catalytic Alkylation: To overcome the limitations of classical Friedel-Crafts alkylation, modern strategies employ a variety of catalysts. Zeolites and other solid acid catalysts are used to improve selectivity and reduce waste. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer powerful alternatives for forming carbon-carbon bonds with high precision, although they require the pre-functionalization of both coupling partners.

For the synthesis of this compound, a modern approach might involve a directed ortho-metalation followed by reaction with an electrophile, or a Suzuki coupling of a di-boronated benzene derivative with the appropriate alkyl halides.

Stereoselective and Regioselective Synthesis of Analogues and Related Compounds

While the target molecule itself is achiral, the principles of stereoselective and regioselective synthesis are crucial for creating its analogues.

Regioselectivity: The key to synthesizing the meta-substituted product is controlling the regioselectivity of the electrophilic aromatic substitution reactions. As discussed, this is often achieved by using a meta-directing group. For example, a synthetic route could proceed as follows:

Friedel-Crafts Acylation: Benzene is acylated with 4-chlorobutyryl chloride in the presence of AlCl₃ to form 1-(4-chlorobutanoyl)-3-nitrobenzene. The nitro group is a strong meta-director.

Reduction: The nitro group is reduced to an amino group, which is an ortho-, para-director.

Protection: The amino group is protected, for example, as an amide, to modulate its directing effect and reactivity.

Second Substitution: A second Friedel-Crafts type reaction or another C-C bond-forming reaction is performed to introduce the second side chain.

Modification and Deprotection: The functional groups are then modified to give the final product.

Stereoselectivity: If analogues with chiral centers in the side chains were to be synthesized, stereoselective methods would be employed. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For example, a stereoselective reduction of a ketone precursor could yield a specific enantiomer of an alcohol, which could then be converted to the corresponding chloride.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

The efficiency and environmental impact of a synthetic route are critical considerations.

| Synthetic Step | Classical Approach | Modern Approach |

| Alkylation | Friedel-Crafts alkylation | Transition metal-catalyzed cross-coupling |

| Chlorination | Radical chlorination | Catalytic chlorination, alcohol to chloride conversion |

| Overall Steps | Potentially fewer steps but with lower selectivity | More steps but higher selectivity and yield |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles: Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key green chemistry considerations for the synthesis of this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. nih.gov For example, using a recyclable solid acid catalyst for alkylation is preferable to using a stoichiometric amount of AlCl₃, which is hydrolyzed during workup, producing significant waste.

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts acylation followed by reduction has a better atom economy than routes that involve protecting groups.

Safer Solvents and Reagents: Avoiding the use of highly toxic and environmentally persistent solvents and reagents. nih.gov For example, replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. nih.govnih.govbeilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

A modern, greener synthesis of the target molecule might involve a chemoenzymatic approach, where enzymes are used to catalyze specific steps with high selectivity under mild conditions.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at Primary and Secondary Chlorinated Centers

The two chlorine-bearing carbons in 1-(4-Chlorobutyl)-3-(chloromethyl)benzene display significant differences in their susceptibility to nucleophilic attack. The chloromethyl group is a primary benzylic halide, while the terminal carbon of the butyl chain is a primary alkyl halide.

Benzylic halides are notably more reactive than their alkyl counterparts in both SN1 and SN2 reactions. rajdhanicollege.ac.in

SN1 Mechanism: In reactions favoring an SN1 pathway, the formation of a carbocation intermediate is the rate-determining step. The benzylic carbocation formed by the departure of the chloride from the chloromethyl group is highly stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. rajdhanicollege.ac.in This stabilization lowers the activation energy for its formation, accelerating the reaction rate compared to the primary alkyl carbocation from the chlorobutyl group, which lacks such stabilization.

SN2 Mechanism: For SN2 reactions, which involve a backside attack by a nucleophile on the carbon-halogen bond, primary benzylic halides are also highly reactive. The transition state is stabilized by the adjacent π-system of the aromatic ring.

This reactivity difference allows for selective substitution reactions. By carefully choosing nucleophiles and reaction conditions (e.g., solvent, temperature), it is possible to target the benzylic position preferentially over the alkyl chloride. For instance, weaker nucleophiles are more likely to react exclusively at the more reactive benzylic site.

Table 1: Comparative Reactivity in Nucleophilic Substitution

| Reactive Center | Halide Type | Relative Reactivity | Dominant Mechanism (Protic Solvents) | Intermediate Stability |

|---|---|---|---|---|

| -CH2Cl (on ring) | Primary Benzylic | High | SN1 / SN2 | High (Resonance Stabilized) |

Electrophilic Aromatic Substitution Patterns and Mechanisms

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene ring dictate the position of the incoming electrophile. pressbooks.pub The this compound molecule has two substituents to consider:

4-Chlorobutyl group: This is an alkyl group. Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive effect. libretexts.orglibretexts.org

Chloromethyl group: This group is weakly deactivating due to the inductive electron withdrawal by the chlorine atom, but it still directs incoming electrophiles to the ortho- and para-positions. pressbooks.pub

The two groups are positioned meta to each other on the benzene ring. Their directing effects on an incoming electrophile (E+) are as follows:

The 4-chlorobutyl group (at C1) directs to positions C2, C4, and C6.

The chloromethyl group (at C3) directs to positions C2, C4, and C5.

The positions that are activated or directed by both groups are C2 and C4. Position C6 is strongly activated by the alkyl group, while position C5 is only weakly directed by the deactivating chloromethyl group. Therefore, electrophilic substitution is most likely to occur at the C2, C4, and C6 positions, with the activating effect of the alkyl group being the dominant influence. Steric hindrance may reduce the likelihood of substitution at the C2 position, which is flanked by both substituents. chemistrytalk.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com For example, in a Friedel-Crafts alkylation, the reaction would yield a mixture of isomers with the new alkyl group predominantly at the C4 and C6 positions. masterorganicchemistry.com

Cyclization Reactions and Intramolecular Processes

The structure of this compound is conducive to intramolecular reactions, particularly Friedel-Crafts alkylation, leading to the formation of new ring systems. The presence of a Lewis acid (e.g., AlCl3) can promote the formation of a carbocation at the terminal carbon of the butyl chain. stackexchange.com This carbocation can then be attacked by the electron-rich aromatic ring.

This intramolecular electrophilic aromatic substitution would result in the formation of a six-membered ring fused to the benzene ring, yielding a substituted tetralin derivative. Studies on the cyclization of (4-chlorobutyl)benzene have shown that the formation of a six-membered ring (tetralin) is a favorable process. stackexchange.com The reaction proceeds via the formation of a secondary carbocation, and the subsequent ring closure is faster than potential rearrangements that could lead to five-membered rings. stackexchange.com Applying this precedent to this compound, the expected product of such a cyclization would be 7-(chloromethyl)-1,2,3,4-tetrahydronaphthalene.

A less likely, but possible, intramolecular reaction could involve both the chlorobutyl and chloromethyl groups reacting with a suitable nucleophile to form a macrocyclic structure, although such intermolecular reactions are often less favored.

Transition Metal-Catalyzed Coupling Reactions Involving the Compound

Both the benzylic and alkyl chloride functionalities can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the benzylic chloride is significantly more reactive in these transformations.

A common strategy involves the formation of a Grignard reagent. youtube.com Due to the higher reactivity of the benzylic C-Cl bond, reaction with magnesium would likely occur selectively at this position to form 3-(4-chlorobutyl)benzylmagnesium chloride. wikipedia.org This organometallic intermediate can then be used in a variety of coupling reactions.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partner | Potential Product (at benzylic position) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | Aryl/Vinyl Boronic Acid | 1-(4-Chlorobutyl)-3-(aryl/vinyl)methylbenzene |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Terminal Alkyne | 1-(4-Chlorobutyl)-3-(alkynyl)methylbenzene |

| Heck Coupling | Pd(OAc)2 | Alkene | 1-(4-Chlorobutyl)-3-(alkenyl)methylbenzene |

Direct coupling reactions without prior formation of an organometallic reagent are also possible, and again, the benzylic chloride would be the more reactive site.

Radical Reactions and Their Mechanistic Implications

The compound possesses sites susceptible to radical reactions, primarily the benzylic position. The C-H bonds on the carbon adjacent to the benzene ring (the benzylic carbon of the butyl group) are weaker than other alkyl C-H bonds. This is because the benzylic radical formed upon hydrogen abstraction is stabilized by resonance with the aromatic ring. masterorganicchemistry.com

Under conditions that promote free-radical formation, such as the presence of a radical initiator (e.g., AIBN) or UV light, selective halogenation can occur at this benzylic position. youtube.comwikipedia.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of light would likely lead to bromination at the benzylic carbon of the butyl chain, yielding 1-(1-bromo-4-chlorobutyl)-3-(chloromethyl)benzene.

The radical reaction mechanism proceeds through a chain reaction involving three stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: A radical initiator generates a small number of radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with Br2 (or NBS) to form the product and a new bromine radical, which continues the chain.

Termination: Radicals combine to form non-radical species, terminating the chain reaction. youtube.com

The C-Cl bonds can also undergo radical reactions, for example, with tin hydrides, which can generate alkyl or benzylic radicals that can then participate in further reactions like additions to alkenes. jove.com

Application As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Macrocyclic and Polycyclic Architectures

There is no available scientific literature detailing the use of 1-(4-Chlorobutyl)-3-(chloromethyl)benzene as a precursor for the synthesis of macrocyclic or polycyclic architectures.

Role in the Elaboration of Complex Heterocyclic Systems

No research has been found that describes the role of this compound in the synthesis of complex heterocyclic systems.

Utilization in Polymer Chemistry and Material Science Precursor Synthesis

There are no documented instances of this compound being utilized in polymer chemistry or for the synthesis of material science precursors.

Development of High-Value Fine Chemicals and Specialty Reagents

The application of this compound in the development of high-value fine chemicals and specialty reagents is not reported in the current scientific literature.

Scaffold for Combinatorial Library Generation in Academic Screening Endeavors

There is no evidence to suggest that this compound has been used as a scaffold for the generation of combinatorial libraries in academic or industrial research.

Advanced Spectroscopic and Mechanistic Characterization

Elucidation of Reaction Intermediates via In Situ Spectroscopy

The synthesis of 1-(4-chlorobutyl)-3-(chloromethyl)benzene can theoretically be monitored in real-time using in situ spectroscopic techniques to identify and characterize transient reaction intermediates. For instance, in a hypothetical reaction involving the chlorination of a precursor diol, such as (3-(4-hydroxybutyl)phenyl)methanol, with a chlorinating agent like thionyl chloride, in situ Fourier Transform Infrared (FT-IR) or Raman spectroscopy could be employed.

By continuously acquiring spectra of the reaction mixture, the disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of new bands corresponding to the C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region) can be tracked. The formation of any intermediate species, such as a chlorosulfite ester, might be detectable through its characteristic vibrational modes. This approach allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts by providing a direct window into the reaction mechanism as it occurs.

Advanced NMR Techniques for Structural Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and conformational preferences.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene protons (chloromethyl group), and the aliphatic protons of the chlorobutyl chain. The aromatic protons would appear as a complex multiplet pattern in the region of 7.2-7.4 ppm. The benzylic protons of the -CH₂Cl group are expected to be a singlet around 4.5-4.6 ppm. The protons of the chlorobutyl chain would show characteristic multiplets, with the terminal methylene group adjacent to the chlorine atom appearing at the most downfield position within the aliphatic region.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The aromatic carbons would resonate in the 125-140 ppm range. The benzylic carbon of the chloromethyl group would be expected around 45-50 ppm, while the carbons of the chlorobutyl chain would appear in the aliphatic region (approximately 20-45 ppm), with the carbon bonded to chlorine being the most deshielded.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, tracing the spin-spin coupling network within the chlorobutyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, which is crucial for establishing the substitution pattern on the benzene (B151609) ring and the connection of the side chains.

Solid-state NMR could be employed if the compound is crystalline or amorphous, providing information about the molecular conformation and packing in the solid state, which may differ from its solution-state conformation.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20-7.40 (m) | 126.0-130.0 |

| Aromatic C (quaternary) | - | 138.0-142.0 |

| -CH₂Cl (chloromethyl) | ~4.57 (s) | ~46.0 |

| Ar-CH₂- (butyl chain) | ~2.65 (t) | ~35.0 |

| -CH₂- (butyl chain) | ~1.75 (m) | ~32.0 |

| -CH₂- (butyl chain) | ~1.85 (m) | ~28.0 |

| -CH₂Cl (butyl chain) | ~3.55 (t) | ~44.8 |

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

Mass Spectrometry Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely induce characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be observed, accompanied by M+2 and M+4 peaks due to the presence of two chlorine atoms, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation patterns for alkylbenzenes include benzylic cleavage. A prominent fragmentation pathway would be the cleavage of the C-C bond beta to the aromatic ring in the chlorobutyl chain, leading to the formation of a tropylium-like ion at m/z 91. Another significant fragmentation would be the loss of the chloromethyl group (-CH₂Cl), resulting in a [M - 49]⁺ fragment. Cleavage of the chlorobutyl chain can also occur, leading to various fragment ions.

Isotopic labeling studies, for instance, by replacing one or both chlorine atoms with ³⁷Cl or by incorporating deuterium at specific positions, would be invaluable for unequivocally confirming these fragmentation mechanisms. By observing the mass shifts in the fragment ions, the exact origin of each fragment can be determined.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 204/206/208 | [C₁₁H₁₄Cl₂]⁺ | Molecular Ion (M⁺) |

| 169/171 | [M - Cl]⁺ | Loss of a chlorine radical |

| 155/157 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |

| 125 | [M - C₄H₈Cl]⁺ | Loss of chlorobutyl radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage and rearrangement to tropylium ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations for both the chloromethyl and chlorobutyl groups are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear signature of the benzene core. The symmetric stretching vibrations of the C-Cl bonds would also be Raman active.

These techniques are also highly effective for reaction monitoring, as discussed in section 5.1, by tracking the disappearance of reactant bands and the appearance of product bands.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3030-3100 | 3030-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| CH₂ Bend | 1440-1470 | 1440-1470 |

| C-Cl Stretch | 600-800 | 600-800 |

X-ray Crystallography for Crystalline Forms and Conformation

While no crystal structure for this specific compound is publicly available, data from related structures, such as 1,3-bis(chloromethyl)benzene, can offer insights. researchgate.net X-ray analysis would reveal the rotational conformation of the chlorobutyl chain and the chloromethyl group relative to the benzene ring. It would also elucidate the intermolecular interactions, such as van der Waals forces and potential weak C-H···Cl hydrogen bonds, that govern the crystal packing. Such information is crucial for understanding the physical properties of the material and for computational modeling studies. In academic contexts, obtaining a crystalline derivative could be a target for unequivocal conformational analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For 1-(4-Chlorobutyl)-3-(chloromethyl)benzene, these calculations would reveal details about its electron distribution, which is fundamental to its reactivity.

Electronic Structure: Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) would be employed to determine the molecule's electronic structure. These calculations would yield molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Reactivity Descriptors: From the electronic structure calculations, a variety of reactivity descriptors can be derived. These descriptors, based on conceptual DFT, help in predicting how the molecule will behave in a chemical reaction.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the inverse. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This measures the molecule's ability to act as an electrophile.

Fukui Functions (f(r)): These functions indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. For this compound, one would expect the areas around the chlorine atoms and the aromatic ring to be of particular interest.

A hypothetical data table for such calculated descriptors might look as follows:

| Descriptor | Symbol | Hypothetical Value (a.u.) | Significance |

| HOMO Energy | E_HOMO | -0.25 | Indicates electron-donating ability |

| LUMO Energy | E_LUMO | -0.05 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 0.20 | Correlates with chemical stability and reactivity |

| Electronegativity | χ | 0.15 | Measures electron-attracting tendency |

| Chemical Hardness | η | 0.10 | Indicates resistance to change in electron configuration |

| Global Electrophilicity Index | ω | 0.11 | Quantifies electrophilic character |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.

Conformational Analysis: The butyl chain and the chloromethyl group attached to the benzene (B151609) ring have significant conformational freedom. MD simulations would explore the potential energy surface of the molecule to identify its most stable conformations (local and global minima). This involves simulating the molecule's movement over a period of time, allowing it to sample various rotational states around its single bonds. The results would show the preferred spatial arrangement of the atoms, which in turn influences the molecule's physical properties and how it interacts with other molecules.

Solvent Interactions: The behavior of this compound in different solvents is critical for understanding its reactivity in solution. MD simulations can model the explicit interactions between the solute molecule and a surrounding box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). These simulations would reveal information about the solvation shell, including the preferred orientation of solvent molecules around the solute and the calculation of the solvation free energy. This is particularly important for understanding reaction kinetics in solution.

Prediction of Reaction Pathways and Transition States using DFT Methods

DFT methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, which has two reactive chlorosubstituted alkyl groups, DFT could be used to predict the pathways of various potential reactions, such as nucleophilic substitution.

By modeling the reaction coordinate, researchers can identify the transition state (TS) structures, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For example, one could compare the activation energies for a nucleophile attacking the chloromethyl group versus the chlorobutyl chain to predict which site is more reactive. The geometry of the calculated transition state would provide a detailed picture of the bond-breaking and bond-forming processes.

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction might be generated, plotting the energy of the system as the nucleophile approaches and the chloride ion departs.

QSAR/QSPR Applications in Designing Related Chemical Entities (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of new chemical entities based on their structure.

QSPR for Physical Properties: For a series of compounds related to this compound, a QSPR model could be developed to predict physical properties like boiling point, melting point, or solubility. This would involve calculating a range of molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties) for a set of known molecules and then creating a mathematical model that correlates these descriptors with the measured property. This model could then be used to predict the properties of new, unsynthesized derivatives.

QSAR for Chemical Reactivity: In a non-biological context, QSAR can be used to predict chemical reactivity. For instance, a model could be built to predict the rate constant of a specific type of reaction for a library of related compounds. This would aid in the design of new molecules with tailored reactivity profiles for specific chemical applications, without considering their biological effects.

In Silico Screening for Potential Chemical Interactions and Reactivity Profiles

In silico screening involves using computational methods to screen large libraries of virtual compounds for potential interactions or properties.

Reactivity Profiling: For this compound, its reactivity profile could be computationally assessed against a virtual library of common reactants or reagents. This would involve high-throughput docking or reaction modeling to quickly identify potential reaction partners and predict the likely products. This approach can help in prioritizing experimental work by identifying the most promising reaction conditions or substrates.

Interaction Screening: The molecule could be screened against a database of other chemical structures to predict non-covalent interactions. This could be useful in materials science applications, for instance, to predict how well it might adhere to a surface or aggregate with other molecules. The screening would typically involve calculating interaction energies and analyzing the types of interactions formed (e.g., van der Waals, electrostatic).

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and selective functionalization of 1-(4-Chlorobutyl)-3-(chloromethyl)benzene are well-suited for exploration using flow chemistry and automated synthesis platforms. These technologies offer enhanced control, safety, and efficiency compared to traditional batch processing. nih.govnih.gov

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.govsemanticscholar.org This is particularly advantageous for managing potentially exothermic steps in the synthesis of the compound, such as Friedel-Crafts acylation/alkylation or chlorination reactions. acs.org The high surface-area-to-volume ratio in microreactors ensures rapid heat transfer, minimizing the formation of byproducts and enhancing safety. nih.govnoelresearchgroup.com Furthermore, flow systems can enable the use of hazardous reagents and allow for multi-step sequences to be performed in an uninterrupted, automated fashion. nih.govnoelresearchgroup.com

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, could dramatically accelerate the exploration of this compound's reactivity. nih.govwikipedia.org Systems like the SynFini™ platform leverage artificial intelligence to design and optimize reaction routes, which are then tested at a microscale before being scaled up. youtube.com Such a platform could be programmed to systematically investigate the selective functionalization of either the benzylic or alkyl chloride by screening a large matrix of nucleophiles, catalysts, solvents, and temperatures—a task that would be prohibitively time-consuming via manual methods. sigmaaldrich.comrsc.org This approach supports high-throughput experimentation to rapidly identify optimal conditions for desired transformations. youtube.com The development of fully automated processes allows for increased efficiency and reproducibility in synthesizing a wide array of derivatives from this bifunctional building block. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Bifunctional Halide Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio. nih.gov |

| Safety | Higher risk with exothermic or hazardous reagents. | Inherently safer due to small reaction volumes and containment. nih.gov |

| Mixing | Can be inefficient, leading to concentration gradients. | Rapid and efficient mixing, improving reaction homogeneity. nih.gov |

| Scalability | Often requires re-optimization ("scaling-up issues"). | Linear scalability by running the system for longer periods. nih.gov |

| Automation | Difficult to integrate into a continuous workflow. | Easily integrated with online analysis and automated controls. noelresearchgroup.comrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

A significant frontier lies in developing novel catalytic systems that can achieve perfect chemoselectivity, targeting one C-Cl bond while leaving the other intact. The difference in bond dissociation energy and electronic environment between the benzylic and alkyl chlorides provides a basis for this differentiation. researchgate.net Research could focus on transition-metal catalysts (e.g., palladium, nickel, cobalt, or copper) where the ligand sphere is meticulously designed to recognize and activate a specific site. rsc.orgnih.govnih.gov

For instance, catalysts with sterically demanding ligands might preferentially react at the less-hindered primary alkyl chloride, while catalysts that are sensitive to electronic effects could be tuned to selectively activate the benzylic C-Cl bond. Recent work on vanadia-based catalysts has shown that surface modifications can markedly reduce the energy barrier for breaking C-Cl bonds in chlorinated aromatics. nih.gov Similarly, developing new palladium catalyst systems with specialized ligands could enable highly efficient C-H activation and subsequent transformations, a principle that could be adapted for selective C-Cl activation. mpg.de The goal is to move beyond relying on the inherent reactivity difference and achieve "catalyst-controlled" selectivity, which represents a major challenge in organic synthesis. acs.org

Table 2: Properties of C-Cl Bonds in this compound for Catalytic Targeting

| Feature | Benzylic Chloride (-CH₂Cl) | Alkyl Chloride (-(CH₂)₄Cl) | Potential Catalytic Strategy |

| Electronic Nature | Activated by proximity to the π-system of the benzene (B151609) ring. | Standard primary alkyl halide. | Catalysts sensitive to π-coordination or electronic density. |

| Reactivity (Sₙ1/Sₙ2) | High reactivity due to resonance-stabilized carbocation/transition state. quora.com | Lower reactivity, typical of a primary alkyl halide. ncert.nic.in | Kinetic differentiation based on reaction rates under specific conditions. |

| Steric Hindrance | Relatively accessible benzylic position. | Flexible chain, potentially more sterically accessible terminus. | Ligands designed for steric recognition of the chain vs. the benzylic site. |

| Bond Activation | Lower C-Cl bond dissociation energy compared to similar alkyls. researchgate.net | Higher C-Cl bond dissociation energy. | Metal complexes (e.g., Co, Ni) that can selectively insert into the weaker bond. rsc.org |

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures

The analysis of reaction mixtures containing this compound, its structural isomers, and various byproducts necessitates advanced analytical techniques capable of resolving highly complex samples. researchgate.net Standard one-dimensional gas chromatography (1D-GC) often fails to separate co-eluting isomers and impurities. leco.com

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful solution to this problem. chemistry-matters.com By employing two columns with different stationary phases, GCxGC provides significantly enhanced peak capacity and resolution. leco.comazom.com This technique would allow for the clear separation of the target compound from its ortho and para isomers, as well as from precursors and side-reaction products. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS can provide high-quality mass spectra for resolved peaks, aiding in unambiguous identification. azom.com

For enhanced selectivity, a halogen-specific detector (XSD) could be employed. nih.gov An XSD is highly selective for halogenated compounds and is less prone to interference from non-halogenated matrix components compared to an electron capture detector (ECD). nih.gov The combination of GCxGC with an XSD or high-resolution mass spectrometry (HRMS) would create a robust platform for both targeted quantification and non-targeted screening of chlorinated compounds in complex, non-biological matrices. researchgate.netchemistry-matters.com Furthermore, advanced mass spectrometry techniques like electron-induced dissociation (EID) could be explored to generate unique fragmentation patterns for the precise differentiation of isomers. acs.org

Sustainable and Biocatalytic Approaches to Compound Synthesis

Future research should prioritize the development of green and sustainable methods for the synthesis and transformation of this compound. Biocatalysis, the use of enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.orgnih.gov

Enzymes such as halogenases, dehalogenases, and cytochrome P450 monooxygenases could be harnessed for specific transformations. nih.gov For example, a flavin-dependent halogenase might be engineered to catalyze the chlorination steps under mild, aqueous conditions, avoiding harsh chemical reagents. rsc.org Conversely, haloalkane dehalogenases could be employed for the highly selective conversion of either the alkyl or benzylic chloride to an alcohol, providing a green pathway to differentiated diols. nih.gov

Emerging research in biocatalysis has demonstrated the potential for novel transformations. This includes metalloenzyme-catalyzed radical reactions for C-X bond formation and the merging of photoredox catalysis with enzymes to achieve new modes of reactivity. hkust.edu.hk Another sustainable avenue involves the use of palladium nanoparticles biosynthesized by microorganisms to catalyze hydrodechlorination, offering an eco-friendly method for removing chlorine atoms when desired. mdpi.com These biocatalytic strategies can shorten synthetic routes, reduce the need for protecting groups, and operate under significantly milder conditions. nih.gov

Conceptual Advancements in Organic Synthesis Inspired by the Compound's Reactivity

The study of bifunctional molecules like this compound is not just about creating specific products; it is a catalyst for conceptual progress in the art of organic synthesis. openaccessjournals.comresearchgate.net The central challenge posed by this molecule—achieving controlled, stepwise functionalization at two similar reactive sites—drives innovation in synthetic strategy.

This compound is an ideal model system for developing and testing the limits of:

Orthogonal Synthesis: Developing reaction conditions or catalysts that are truly "orthogonal," meaning they react with one functional group with perfect selectivity while completely ignoring another.

Complexity from Simplicity: Exploring how a relatively simple, symmetric, or pseudo-symmetric building block can be used to generate significant molecular complexity in a controlled, programmable manner. This aligns with modern biosynthesis-inspired strategies where linear precursors are assembled and then cyclized to form complex architectures. nih.gov

Multistep Noncovalent Synthesis: While this compound involves covalent bonds, the principle of achieving complexity through a series of controlled, sequential steps is analogous to advancements in supramolecular chemistry, where complex assemblies are built in a stepwise fashion rather than through a single self-assembly event. nih.gov

By pushing chemists to design more sophisticated tools for controlling chemoselectivity, this and similar molecules inspire the development of next-generation catalysts and reagents that expand the capabilities of organic synthesis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.